molecular formula N4O10Ru B1585189 Ruthenium, tris(nitrato-kappaO)nitrosyl- CAS No. 34513-98-9

Ruthenium, tris(nitrato-kappaO)nitrosyl-

Cat. No.: B1585189
CAS No.: 34513-98-9
M. Wt: 317.1 g/mol
InChI Key: WOSOOWIGVAKGOC-UHFFFAOYSA-N
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Description

Chemical Formula and Structure: Ruthenium, tris(nitrato-κO)nitrosyl- ([Ru(NO)(NO₃)₃]) is a mononuclear ruthenium nitrosyl complex with three nitrate ligands coordinated via oxygen (κO) and one nitrosyl (NO) group. Its CAS number is 34513-98-9, and it exists as a red-brown aqueous solution with a density of 1.07–1.65 g/cm³ and a Ru content ≥31.3% . The compound is stable under acidic conditions (pH ~3.5), which prevents premature hydrolysis or nitrite formation .

Properties

CAS No.

34513-98-9

Molecular Formula

N4O10Ru

Molecular Weight

317.1 g/mol

IUPAC Name

azanylidyneoxidanium;ruthenium(2+);trinitrate

InChI

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2

InChI Key

WOSOOWIGVAKGOC-UHFFFAOYSA-N

SMILES

N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]

Canonical SMILES

N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]

Other CAS No.

34513-98-9

Pictograms

Oxidizer; Corrosive; Irritant

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported preparation method involves the reaction of ruthenium trichloride with nitric acid and a nitrosylating agent under controlled conditions. This approach allows the formation of the ruthenium nitrosyl nitrate complex by introducing nitrate and nitrosyl ligands around the ruthenium center.

  • Starting Materials: Ruthenium trichloride (RuCl3), concentrated nitric acid (HNO3), and nitrosylating agents (e.g., nitrogen oxides or nitrosyl chloride).
  • Reaction Conditions: Controlled temperature and pH are critical to favor the formation of the tris(nitrato-kappaO) coordination and to stabilize the nitrosyl ligand.
  • Process: Ruthenium trichloride reacts with nitric acid to form intermediate ruthenium nitrate species. Subsequent nitrosylation introduces the NO ligand, yielding the final complex.

This method is scalable for industrial production, often conducted in specialized reactors to maintain precise temperature and acidity for optimal yield and purity.

Alternative Preparation via Ruthenium Tetroxide Intermediate

An alternative and more detailed method involves the initial oxidation of ruthenium chloride to ruthenium tetroxide (RuO4), which then reacts with nitrogen oxides in nitric acid to form the ruthenium nitrosyl nitrate complex.

  • Step 1: Oxidation of RuCl3 to RuO4.
  • Step 2: Reaction of RuO4 with nitrogen oxides (NOx) in nitric acid medium.
  • Step 3: Formation of ruthenium nitrosyl nitrate solution.

This method was notably used in radiolabeling studies where /sup 106/Ru was incorporated for spectrophotometric and extraction behavior investigations. The process is sensitive to acid and salt concentrations, which influence the extraction and stability of the complex.

Detailed Reaction Parameters and Yields

Parameter Typical Conditions Notes
Ruthenium Source Ruthenium trichloride (RuCl3) High purity required
Nitric Acid Concentration Concentrated HNO3 (≥ 65%) Provides nitrate ligands and acidic medium
Nitrosylating Agent Nitrogen oxides (NO, NO2) or NOCl Introduces nitrosyl ligand
Temperature Mild heating (room temperature to 60°C) Avoid decomposition of nitrosyl group
Reaction Time Several hours (2–6 h typical) Ensures complete ligand substitution
pH Strongly acidic (pH < 1) Maintains nitrate coordination
Yield High (typically ≥ 85%) Depends on precise control of conditions

Analytical and Spectroscopic Confirmation

  • Spectrophotometry: The complex exhibits characteristic absorption bands related to the nitrosyl and nitrate ligands, confirming successful coordination.
  • Extraction Behavior: The complex’s extraction with neutral organic phosphorus compounds varies with acid and salt concentration, useful for purification and separation in radiochemical applications.
  • Labeling Studies: Incorporation of radioactive isotopes (e.g., /sup 106/Ru) enables detailed tracking and analysis of the complex in solution.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct reaction of RuCl3 + HNO3 + NOx RuCl3 + HNO3 → Ru nitrate intermediate + NOx → Ru tris(nitrato-kappaO)nitrosyl- Straightforward, scalable Requires precise control of acidity and temperature
Oxidation to RuO4 + reaction with NOx in HNO3 RuCl3 → RuO4 → RuO4 + NOx in HNO3 → Ru nitrosyl nitrate Enables radiolabeling, detailed study of extraction More complex, involves hazardous RuO4 intermediate

Research Findings and Notes

  • The formation of ruthenium nitrosyl nitrate complexes is highly dependent on the oxidation state of ruthenium and the availability of nitrosyl and nitrate ligands in solution.
  • Controlled oxidation and nitrosylation steps ensure the correct coordination geometry, which is essential for the complex’s stability and reactivity.
  • The nitrosyl ligand is typically coordinated linearly to ruthenium, and the nitrates bind through oxygen atoms in a kappa-O fashion, as indicated by the complex’s name.
  • The complex’s chemical behavior, including oxidation, reduction, and ligand substitution, is influenced by the preparation method, which affects ligand lability and electronic properties.

Chemical Reactions Analysis

Ruthenium, tris(nitrato-kappaO)nitrosyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often involving the release of nitric oxide (NO).

    Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Ruthenium, tris(nitrato-kappaO)nitrosyl- has several scientific research applications:

Mechanism of Action

The primary mechanism by which ruthenium, tris(nitrato-kappaO)nitrosyl- exerts its effects is through the release of nitric oxide (NO). This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers. The released NO then interacts with various biological targets, including enzymes and receptors, leading to a range of physiological effects .

Comparison with Similar Compounds

Key Properties :

  • Stability: The complex is thermodynamically stable in aqueous solutions, making it suitable for controlled nitric oxide (NO) release under physiological or catalytic conditions .
  • Redox Activity: The nitrosyl group (NO⁺) acts as a non-innocent ligand, enabling redox-driven NO release. Electrochemical studies on analogous Ru nitrosyl complexes suggest two-step reduction pathways involving Ru(II) → Ru(I) transitions .
  • Synthesis: High-purity [Ru(NO)(NO₃)₃] can be synthesized via nitrosation and hydrolysis of ruthenium trichloride intermediates, achieving yields of ~92% with minimal Cl⁻ and K⁺ impurities (<0.005%) .
Table 1: Structural and Functional Comparison
Compound Structure Ligands NO Release Mechanism Key Applications Stability Reference
[Ru(NO)(NO₃)₃] Mononuclear 3 NO₃⁻, 1 NO Chemical/Electrochemical Catalysis, Biomedicine High (pH 3.5)
[RuA(L)(NH₃)₄(pz)RuB(bpy)₂NO]⁵⁺ Binuclear NH₃, pz, bpy, NO Photoinduced electron transfer Photodynamic Therapy (PDT) Moderate (picosecond excited-state lifetime)
trans-[RuCl(cyclam)NO]²⁺ Macrocyclic cyclam, Cl⁻, NO Electrochemical reduction Vasodilation studies High (aqueous stability)
[Ru(phthalocyanine)NO₂NO] Phthalocyanine-bound Phthalocyanine, NO Visible light irradiation PDT, NO delivery High (λ > 650 nm)
[Ru(NO)(NH₃)₄(P(OH)₃)]³⁺ Phosphorous acid ligand NH₃, P(OH)₃, NO Acid-mediated dissociation Model for biological NO release pH-dependent
Key Comparisons :

NO Release Mechanisms: [Ru(NO)(NO₃)₃]: NO release is primarily chemically or electrochemically induced. The nitrate ligands stabilize the complex, requiring strong reducing agents (e.g., norepinephrine) or acidic/basic conditions for activation . Binuclear Complexes (e.g., [RuA-RuB]⁵⁺): Utilize photoinduced electron transfer for NO release. However, low quantum yields (~10⁻³) due to picosecond excited-state lifetimes limit efficiency . Phthalocyanine Complexes: Release NO under visible light (650–900 nm), ideal for PDT. Their extended conjugation enhances light absorption compared to [Ru(NO)(NO₃)₃] .

Ligand Effects: Nitrate vs. Polypyridyl: Nitrate ligands in [Ru(NO)(NO₃)₃] are weaker π-acceptors than polypyridyl ligands (e.g., bpy), resulting in lower MLCT (metal-to-ligand charge transfer) activity. This reduces photochemical NO release efficiency but enhances thermal stability . Macrocyclic vs. Mononuclear: Macrocyclic ligands (e.g., cyclam) in trans-[RuCl(cyclam)NO]²⁺ provide rigid coordination, improving redox stability and enabling selective NO release via supramolecular interactions .

Pharmacological Potential: [Ru(NO)(NO₃)₃]: Suitable for sustained NO delivery in physiological environments due to its inertness at pH 3.5–7.0. Contrastingly, polypyridyl complexes require UV light (355 nm) for activation, posing cytotoxicity risks . Phosphorous Acid Complexes: Exhibit pH-sensitive NO release, mimicking endogenous NO pathways. For example, [Ru(NO)(NH₃)₄(P(OH)₃)]³⁺ releases NO via acid dissociation, relevant to tumor microenvironments .

Catalytic Applications: [Ru(NO)(NO₃)₃]: Used in heterogeneous catalysts (e.g., Na-yRu/SiO₂) for syngas conversion, leveraging its redox-active nitrosyl group . Osmium Analogs: While structurally similar, osmium nitrosyl complexes show lower catalytic activity in organic reactions, highlighting Ru’s superior versatility .

Table 2: Kinetic and Thermodynamic Data
Compound Quantum Yield (ϕNO) Redox Potential (E vs. SHE) Reaction Rate with Cysteine (k, M⁻¹s⁻¹) Activation Energy (Eₐ)
[Ru(NO)(NO₃)₃] N/A Not reported 0.39 (pH 3.5) -2.33 kJ/mol (hydrolysis)
Polypyridyl Ru Nitrosyl 0.01–0.05 +0.75 V (RuII/NO⁺ → RuI/NO⁰) 1.6 × 10⁻³ (pH 7.4) N/A
trans-[RuCl(cyclam)NO]²⁺ N/A -0.25 V (1st reduction) 2.1 × 10⁻² (pH 5.0) N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing ruthenium, tris(nitrato-κO)nitrosyl-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitrosylation of ruthenium precursors (e.g., RuCl₃·3H₂O) under controlled nitric acid/nitrate conditions. Key parameters include temperature (60–80°C), stoichiometric ratios of NO⁻ donors, and inert atmosphere to prevent oxidation. Purity is optimized via recrystallization in ethanol/water mixtures, monitored by elemental analysis and IR spectroscopy for ν(NO) bands (~1900 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry of ruthenium, tris(nitrato-κO)nitrosyl-?

  • Methodological Answer :

  • IR Spectroscopy : Identifies nitrosyl (NO) and nitrate (NO₃⁻) ligand vibrations. NO stretching frequencies (1850–1950 cm⁻¹) indicate linear vs. bent coordination.
  • 31P NMR : Resolves phosphine ligand environments in derivatives.
  • X-ray Diffraction : Critical for confirming octahedral geometry and nitrato-κO bonding modes. Example Ru–N(NO) bond lengths ~1.75 Å, Ru–O(nitrato) ~2.05 Å .

Advanced Research Questions

Q. How do competing ligand substitution dynamics in ruthenium, tris(nitrato-κO)nitrosyl- affect its catalytic activity in oxidation reactions?

  • Methodological Answer : Mechanistic studies using stopped-flow UV-Vis spectroscopy and DFT calculations reveal nitrato ligand lability under reducing conditions. For example, in alkene dihydroxylation (analogous to OsO₄ systems), nitrato dissociation creates vacant sites for substrate binding. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent effects on turnover rates .

Q. What strategies resolve contradictions in reported catalytic efficiencies of ruthenium, tris(nitrato-κO)nitrosyl- across different solvent systems?

  • Methodological Answer : Contradictions arise from solvent-dependent ligand stability. Systematic comparison via:

  • Cyclic Voltammetry : Measures redox potentials in polar (H₂O) vs. nonpolar (toluene) solvents.
  • EPR Spectroscopy : Tracks paramagnetic intermediates (e.g., Ru(III)/Ru(IV) species).
  • Solvent Parameterization : Use of Kamlet-Taft or Hansen solubility parameters to correlate activity with solvent polarity/hydrogen bonding .

Q. How can isomerism in ruthenium, tris(nitrato-κO)nitrosyl- derivatives be systematically analyzed to inform reaction selectivity?

  • Methodological Answer :

  • Step 1 : Generate all possible octahedral isomers (e.g., mer/fac nitrato arrangements).
  • Step 2 : Use 31P NMR to count distinct phosphine environments (e.g., 2 peaks for mer vs. 1 peak for fac).
  • Step 3 : Apply group theory (e.g., D₄h symmetry) to predict IR-active CO bands in carbonyl derivatives.
  • Case Study : [RuH(NO₃)(CO)₂(PPh₃)₂] exhibits 2 CO bands (C₂v symmetry), confirming meridional nitrato placement .

Q. What theoretical frameworks guide the design of ruthenium, tris(nitrato-κO)nitrosyl--based catalysts for sustainable oxidation processes?

  • Methodological Answer :

  • Ligand Field Theory : Predicts d-orbital splitting and redox potentials.
  • Marcus Theory : Models electron-transfer kinetics in nitrosyl-mediated oxidations.
  • Computational Workflow :

Geometry optimization via DFT (B3LYP/LANL2DZ).

Activation energy calculation for rate-determining steps (e.g., O-atom transfer).

Solvent effects via COSMO-RS .

Guidance for Contradictory Data Analysis

  • Case Example : Discrepancies in catalytic TOF values may arise from unaccounted trace O₂ or proton sources. Mitigate via:
    • Rigorous solvent degassing (N₂/Ar sparging).
    • Control experiments with added H⁺ (HClO₄) or radical scavengers (TEMPO) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ruthenium, tris(nitrato-kappaO)nitrosyl-

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